molecular formula C20H23Br2N B1589729 3,6-Dibromo-9-octyl-9H-carbazole CAS No. 79554-93-1

3,6-Dibromo-9-octyl-9H-carbazole

Cat. No.: B1589729
CAS No.: 79554-93-1
M. Wt: 437.2 g/mol
InChI Key: MFYGWCVLNPQWRR-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-octyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability.

Mechanism of Action

Target of Action

It’s known that carbazole derivatives play a crucial role in various organic electronic devices such as organic transistors (otfts), organic light-emitting diodes (oleds), and organic solar cells .

Mode of Action

The mode of action of 3,6-Dibromo-9-octyl-9H-carbazole involves its interaction with its targets, leading to changes in their function. The carbazole moieties are engaged in offset π–π interactions . This offset packing motif allows the methylene group attached directly to the N atom to be involved in two short C—H…π interactions with an adjacent carbazole .

Biochemical Pathways

The biochemical pathways affected by This compound are related to its role in organic electronic devices. Carbazole can exhibit polymerization and coupling at 3,6,9 positions and 1,8 positions, respectively . Due to the rigid hard structure of carbazole, it sterically hinders this position .

Result of Action

The molecular and cellular effects of This compound ’s action are related to its role in organic electronic devices. It’s known that carbazole derivatives play a crucial role in various organic electronic devices . The compound’s action results in changes in the function of these devices.

Biochemical Analysis

Biochemical Properties

3,6-Dibromo-9-octyl-9H-carbazole is a derivative of carbazole, which is known for its high charge carrier mobility, electron-donating property, and photoconductivity

Cellular Effects

Carbazole derivatives have been studied for their unique optical and electronic properties , which could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that carbazole derivatives can be electropolymerized, resulting in the formation of conducting polymers with excellent optoelectronic properties . These properties could potentially influence the compound’s interactions with biomolecules and its effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-9-octyl-9H-carbazole typically involves the bromination of 9-octyl-9H-carbazole. The process can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 6 positions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of NBS, reaction time, and temperature. Continuous flow reactors may also be employed to enhance the efficiency and yield of the bromination process .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-9-octyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

Major Products Formed

    Substitution Products: Various functionalized carbazole derivatives.

    Coupling Products: Biaryl compounds with extended conjugation.

    Oxidation Products: Carbazole-3,6-diones.

    Reduction Products: Reduced carbazole derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 3,6-Dibromo-9-octyl-9H-carbazole offers improved solubility and processability due to the longer octyl chain. This makes it more suitable for applications requiring solution processing, such as the fabrication of thin films for optoelectronic devices .

Properties

IUPAC Name

3,6-dibromo-9-octylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Br2N/c1-2-3-4-5-6-7-12-23-19-10-8-15(21)13-17(19)18-14-16(22)9-11-20(18)23/h8-11,13-14H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYGWCVLNPQWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462862
Record name 3,6-Dibromo-9-octyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79554-93-1
Record name 3,6-Dibromo-9-octyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromo-9-n-octylcarbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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